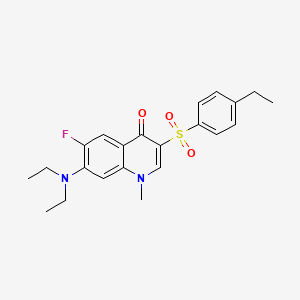

![molecular formula C7H14Cl2F2N2 B2687277 3,3-Difluoro-1,8-diazaspiro[3.5]nonane;dihydrochloride CAS No. 2413898-95-8](/img/structure/B2687277.png)

3,3-Difluoro-1,8-diazaspiro[3.5]nonane;dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,3-Difluoro-1,8-diazaspiro[3.5]nonane;dihydrochloride, commonly known as DFNS, is a chemical compound that has recently gained attention in the scientific community for its potential applications in various fields. DFNS is a spirocyclic compound that contains a diazaspiro ring system and two fluorine atoms, making it a unique and interesting molecule to study.

Aplicaciones Científicas De Investigación

Organic Synthesis and Chemical Reactions

The compound and its related structures have been involved in studies aimed at synthesizing fluorinated compounds, which are of great interest due to their potential applications in pharmaceuticals and agrochemicals. For instance, Kovtonyuk et al. (2005) described the formation of fluorinated 1-oxaspiro compounds from polyfluorinated cyclohexa-dienones, showcasing the utility of such structures in synthesizing fluorinated derivatives with potential application in material science and medicinal chemistry (Kovtonyuk et al., 2005).

Photochemical Studies

In the domain of photochemistry, the stability and reactivity of diazaspiro nonane structures under irradiation have been explored. Schönberg et al. (1980) investigated the photochemical epoxidation of a carbonyl group by methanol, employing 1,4-diazaspiro[4.4]nonane as a stable compound under specific irradiation conditions. This research contributes to understanding the photochemical behaviors of similar structures in organic synthesis (Schönberg et al., 1980).

Synthesis Efficiency and Yield Improvement

Efforts to improve the synthesis efficiency and yield of diazaspiro nonanes have also been documented. Ji Zhiqin (2004) reported an improved synthesis method for 2,7-Diazaspiro[4.4] Nonane, emphasizing the methodological advancements in achieving higher efficiency and better yield. This highlights the ongoing research aimed at optimizing the synthesis processes for complex organic compounds (Ji Zhiqin, 2004).

Application in Fluorination Reactions

The use of related fluorinating agents in electrophilic fluorination reactions has been a significant area of research. For example, the synthesis and application of 2-diazo-3,3,3-trifluoropropionyl chloride for photoaffinity labeling demonstrate the broader utility of fluorinated diazo compounds in biochemical and synthetic applications (Chowdhry et al., 1976).

Propiedades

IUPAC Name |

3,3-difluoro-1,8-diazaspiro[3.5]nonane;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F2N2.2ClH/c8-7(9)5-11-6(7)2-1-3-10-4-6;;/h10-11H,1-5H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVAIBYXSFYJWCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CNC1)C(CN2)(F)F.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14Cl2F2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Diphenyl-[(E/Z)-3,3,3-trifluoroprop-1-enyl]sulfonium trifluoromethanesulfonate](/img/no-structure.png)

![4-(benzylthio)-2-(4-chlorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2687198.png)

![3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-2-[(E)-3-phenylprop-2-enyl]sulfanylquinazolin-4-imine](/img/structure/B2687199.png)

![2-{4-[(Propylcarbamoyl)amino]phenyl}acetic acid](/img/structure/B2687200.png)

![Cyclopropyl(1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2687210.png)

![2-Amino-4-(4-fluorophenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2687211.png)

![7-Chloro-3-[3-(4-phenylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2687212.png)

![N-[4-[3-(Cyclopentylsulfamoyl)piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2687216.png)

![N-(3,5-dichlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2687217.png)